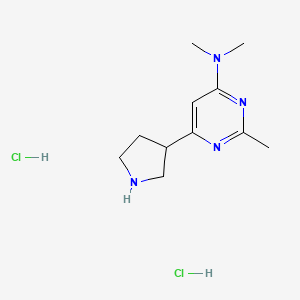
N,N,2-trimethyl-6-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride
Descripción general
Descripción
N,N,2-trimethyl-6-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride is a useful research compound. Its molecular formula is C11H20Cl2N4 and its molecular weight is 279.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N,N,2-Trimethyl-6-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride (CAS: 1361113-05-4) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula: C11H20Cl2N4
- Molecular Weight: 279.22 g/mol
- CAS Number: 1361113-05-4
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties , particularly against various bacterial strains. For instance, a study evaluating related pyrimidine derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Related Pyrimidine Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 16 |
| Compound B | S. aureus | 8 |
| N,N,2-trimethyl derivative | P. mirabilis | 32 |
The above data indicate that compounds similar to N,N,2-trimethyl-6-(pyrrolidin-3-yl)pyrimidin-4-amine exhibit varying degrees of effectiveness against common pathogens, suggesting that structural modifications can enhance antibacterial potency.
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promise in anticancer applications . Research indicates that certain derivatives of pyrimidine compounds can induce apoptosis in cancer cell lines.
Case Study: Cytotoxic Effects on Cancer Cells
A study investigated the cytotoxic effects of this compound on HeLa cells (cervical cancer) and found that:
- IC50 Values : The IC50 value was determined to be approximately 10 µM, indicating effective inhibition of cell proliferation.
- Mechanism of Action : The compound was observed to cause DNA fragmentation and cell cycle arrest at the G1 phase.
These findings suggest that the compound may exert its anticancer effects through multiple pathways, including induction of apoptosis and inhibition of cell cycle progression.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in DNA synthesis and repair.
- Receptor Modulation : Potential interactions with cellular receptors involved in signaling pathways related to growth and survival.
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibition of DNA polymerases |
| Apoptosis Induction | Activation of caspases leading to programmed cell death |
| Cell Cycle Arrest | Interference with cyclin-dependent kinases |
Propiedades
IUPAC Name |
N,N,2-trimethyl-6-pyrrolidin-3-ylpyrimidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4.2ClH/c1-8-13-10(9-4-5-12-7-9)6-11(14-8)15(2)3;;/h6,9,12H,4-5,7H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAVIWAZPJEZBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)C2CCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















